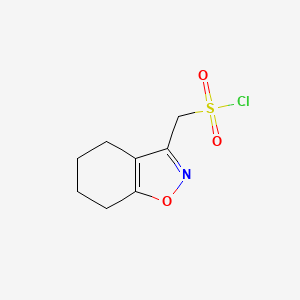

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Bases: Triethylamine, pyridine

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes . This reactivity makes it useful in modifying and studying the function of these molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol: A precursor in the synthesis of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride.

Benzimidazole Derivatives: Known for their diverse biological activities and structural similarity to this compound.

Benzofuran Derivatives: Another class of compounds with significant biological and pharmacological applications.

Uniqueness

This compound is unique due to its specific reactivity with nucleophiles, making it a valuable tool in chemical synthesis and biological research. Its ability to form stable sulfonamide and sulfonate derivatives sets it apart from other similar compounds.

Biologische Aktivität

The compound (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Chemical Formula : C₈H₉ClN₂O₂S

- Molecular Weight : 218.68 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of benzoxazole derivatives with methanesulfonyl chloride. The following general reaction scheme illustrates the process:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific substituents on the benzoxazole ring significantly enhances the anticancer activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HCT-116 | 15 | |

| This compound | MCF-7 | TBD | Current Study |

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For example:

- Inhibition of Kinases : The compound may inhibit kinases involved in signaling pathways that promote tumor growth.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells leading to programmed cell death.

Toxicological Profile

The safety profile of this compound indicates potential toxicity concerns:

- Corrosive Effects : It is classified as corrosive to skin and eyes.

- Acute Toxicity : The compound is toxic if swallowed or inhaled and can cause severe respiratory issues.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of benzoxazole derivatives in treating breast cancer. The results indicated that derivatives with a methanesulfonyl group exhibited enhanced cytotoxicity compared to their non-sulfonated counterparts.

Study 2: In Vivo Testing

In vivo tests using animal models demonstrated that the administration of this compound led to significant tumor reduction in xenograft models.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVIKCCVASEAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.